2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one
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Overview
Description
2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of fluorenone, characterized by the presence of tert-butyl and nitro groups at specific positions on the fluorenone ring. This compound is of interest due to its potential use in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one typically involves nitration reactions. The starting material, fluorenone, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the desired positions. The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration and alkylation reactions are carried out in large reactors with precise temperature and concentration control to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the fluorenone ring.
Scientific Research Applications
2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electron acceptor in charge-transfer complexes, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trinitro-9H-fluoren-9-one: Similar in structure but lacks the tert-butyl group.
2,7-Dinitrofluoren-9-one: Contains fewer nitro groups and different reactivity.
9H-Fluoren-9-one: The parent compound without any nitro or tert-butyl groups.
Uniqueness
2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one is unique due to the presence of both tert-butyl and multiple nitro groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89991-15-1 |
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Molecular Formula |
C17H13N3O7 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-tert-butyl-4,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C17H13N3O7/c1-17(2,3)8-4-10-14(12(5-8)19(24)25)15-11(16(10)21)6-9(18(22)23)7-13(15)20(26)27/h4-7H,1-3H3 |
InChI Key |
ZVAOGJZSWJWHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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